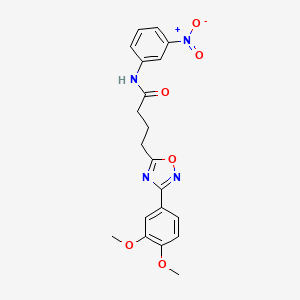![molecular formula C20H24N2O5S B7708685 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7708685.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, commonly known as "compound X," is a novel chemical compound that has recently gained attention in the field of scientific research. This compound has been synthesized using a unique method and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of compound X is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, and to modulate the activity of certain ion channels and receptors in the nervous system. These actions contribute to the anti-inflammatory, analgesic, and neuroprotective effects of compound X.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, and to decrease the expression of pro-inflammatory genes in various cell types. In addition, compound X has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These effects contribute to the anti-inflammatory and neuroprotective properties of compound X.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for use in various studies. In addition, it has been shown to have low toxicity and high selectivity, making it a safe and effective compound for use in vitro and in vivo studies. However, there are also some limitations to the use of compound X in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used. In addition, the optimal dosage and duration of treatment for compound X may vary depending on the specific disease or condition being studied.
Orientations Futures
There are several future directions for further research on compound X. One area of interest is the potential use of compound X in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is the use of compound X in combination with other drugs or therapies for cancer treatment. It has been shown to enhance the effectiveness of certain chemotherapy drugs and may be able to improve the overall efficacy of cancer therapy. Finally, further studies are needed to fully understand the mechanism of action of compound X and to identify its potential targets in the body. This information may lead to the development of new drugs and therapies for various diseases and conditions.
Méthodes De Synthèse
The synthesis of compound X involves a multi-step process that begins with the reaction of benzo[d][1,3]dioxole with chloromethyl methyl ether to form 2-(methoxymethyl)benzo[d][1,3]dioxole. This intermediate is then reacted with N-isopropyl-4-aminobenzenesulfonamide to form the desired product, compound X. The synthesis of compound X has been optimized to produce high yields and purity, making it suitable for various scientific applications.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of several diseases. In addition, compound X has been studied for its potential use in cancer therapy, where it has shown promising results in inhibiting tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14(2)22-28(24,25)17-7-3-15(4-8-17)6-10-20(23)21-12-16-5-9-18-19(11-16)27-13-26-18/h3-5,7-9,11,14,22H,6,10,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKQSAZEDIXDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


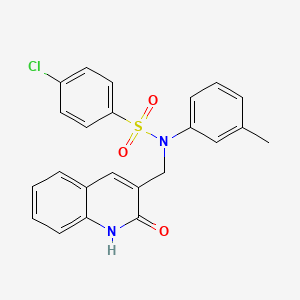
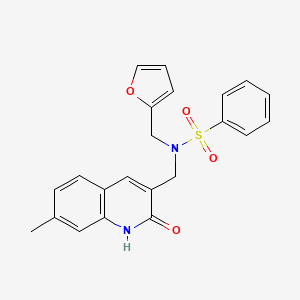
![N-(2,4-difluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708637.png)
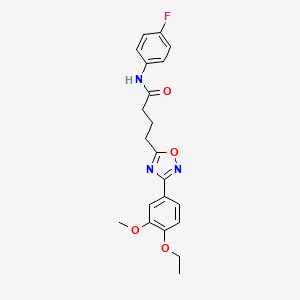
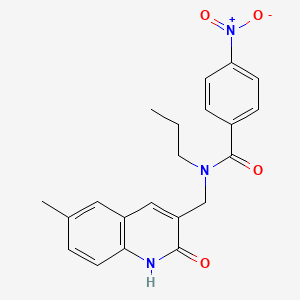

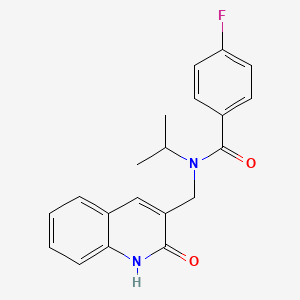
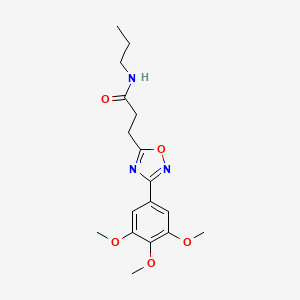

![4-fluoro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708699.png)
